REACTION_CXSMILES
|
[Mg].CN(CCN(C)C)C.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18].Br[CH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.Cl>C1COCC1.[Fe](Cl)(Cl)Cl.CC(OC)(C)C>[CH:22]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]([F:20])([F:19])[F:18])[CH2:26][CH2:25][CH2:24][CH2:23]1
|
Name
|
glass
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
heptanes
|
Quantity
|
100 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.7 kg
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
35 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
15.5 kg
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
25 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
19.9 kg
|
Type
|
reactant
|
Smiles
|
BrC1CCCC1
|
Name
|
|
Quantity
|
100 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15-30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 50 L three-neck round-bottom flask equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
resulting in a clear greenish solution
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 10° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 40-45° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain an internal temperature below 25° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled to an internal temperature of 0-5° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 15° C. (caution, very exothermic)
|
Type
|
STIRRING
|
Details
|
the reactor contents was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer back extracted with MTBE (75 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (50 L), brine (50 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through an in-line (1 micron)
|
Type
|
FILTRATION
|
Details
|
filter cartridge
|
Type
|
FILTRATION
|
Details
|
filter cartridge into a clean dry reactor
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum (jacket ≦30° C.)
|
Type
|
CUSTOM
|
Details
|
to provide a viscous liquid
|
Type
|
WASH
|
Details
|
The silica plug was eluted with heptanes (TLC, Rf˜0.8, silica gel, heptanes)
|
Type
|
ADDITION
|
Details
|
the fractions containing the product
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Reaction Time |
22.5 (± 7.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |